4,4'-(Phenylmethanediyl)dibenzene-1,3-diol
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Overview
Description
4,4’-(Phenylmethanediyl)dibenzene-1,3-diol is an organic compound with the molecular formula C₁₉H₁₆O₄. It is known for its unique structure, which consists of two benzene rings connected by a phenylmethane bridge and hydroxyl groups at the 1 and 3 positions on each benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethanediyl)dibenzene-1,3-diol typically involves the reaction of benzene-1,3-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of benzene-1,3-diol attack the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Phenylmethanediyl)dibenzene-1,3-diol can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and yield. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Phenylmethanediyl)dibenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
4,4’-(Phenylmethanediyl)dibenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-(Phenylmethanediyl)dibenzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Phenylmethanediyl)dibenzene-1,4-diol
- 4,4’-(Phenylmethanediyl)dibenzene-1,2-diol
- 4,4’-(Phenylmethanediyl)dibenzene-1,3-diamine
Uniqueness
4,4’-(Phenylmethanediyl)dibenzene-1,3-diol is unique due to the specific positioning of the hydroxyl groups on the benzene rings, which imparts distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
6271-15-4 |
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Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-[(2,4-dihydroxyphenyl)-phenylmethyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H16O4/c20-13-6-8-15(17(22)10-13)19(12-4-2-1-3-5-12)16-9-7-14(21)11-18(16)23/h1-11,19-23H |
InChI Key |
JWCUSSPCBUCTNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)O)O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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